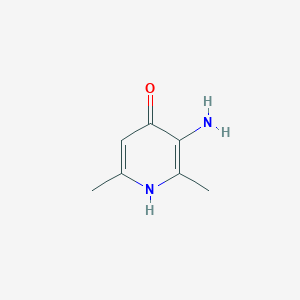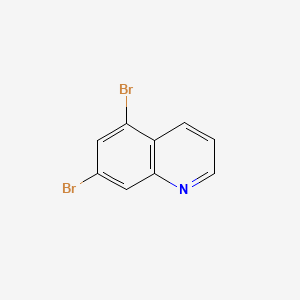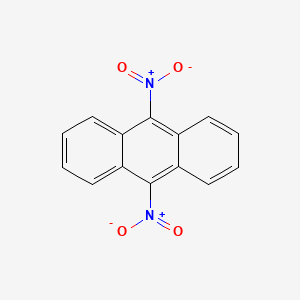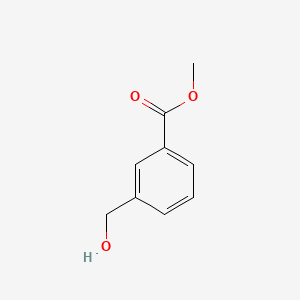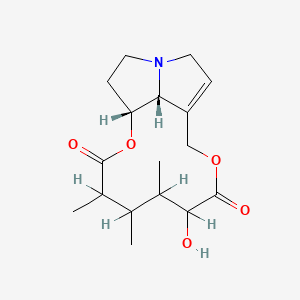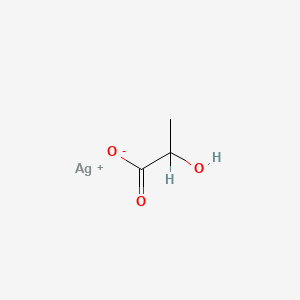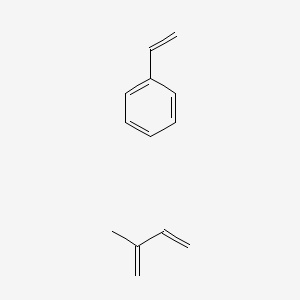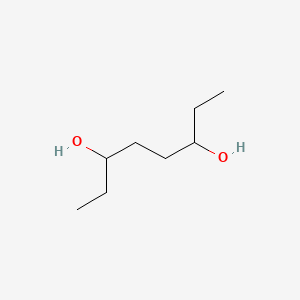
3,6-Octanediol
Descripción general
Descripción
3,6-Octanediol is a chemical compound with the empirical formula C8H18O2 . It is used as a starting material for the preparation of enantiomerically pure bis(phospholano)ethane ligands . It is also a chiral oxygen ligand for enantioselective synthesis with high yield and high enantioselective results .
Synthesis Analysis
The synthesis of this compound involves the oxidation of dithiol compounds . A Pt(IV) complex [PtCl2(en)(heda)]Cl2 (heda = N-(2-hydroxyethyl)-ethylenediamine) has been synthesized and characterized by ESI–MS, 1H NMR, elemental analysis, and X-ray crystal structure analysis . The oxidation products were characterized as ten- and six-membered ring compounds for DODT and DTT, respectively, both containing an intramolecular disulfide bond .Molecular Structure Analysis
The molecular structure of this compound can be represented as CCC(CCC(CC)O)O . The molecular weight is 146.23 .Chemical Reactions Analysis
The oxidation reactions of this compound display an overall second-order character, being first-order each in [Pt (IV)] and in [dithiol] . A mechanism involving three parallel rate-determining steps is proposed, and the rate constants of the rate-determining steps have been evaluated .Physical And Chemical Properties Analysis
This compound has a molecular weight of 146.23 . The properties of this compound are influenced by the introduction of oxygen or sulfur atoms into the polyurethane backbone chains .Aplicaciones Científicas De Investigación
Bio-based Chemical Production
3,6-Octanediol is involved in the microbial production of 2,3-Butanediol (2,3-BD), a chemical with a broad range of applications including the manufacture of printing inks, perfumes, synthetic rubber, and fuel additives. Microbial pathways using waste products and excess biomass to produce 2,3-BD have been explored, offering a more environmentally friendly alternative to traditional chemical synthesis. Research has focused on improving microbial strains through genetic modifications, enhancing the efficiency and safety of 2,3-BD production (Białkowska, 2016), (Celińska & Grajek, 2009).
Industrial Synthesis and Catalysis
The diol is a key component in the synthesis of FTY720, an immunosuppressive agent, via iron-catalyzed cross-coupling reactions. This process highlights the importance of this compound in creating medically significant compounds (Seidel, Laurich, & Fürstner, 2004). Furthermore, it plays a role in understanding crystal structures and interactions, particularly in the formation of complexes with uranyl nitrate, showcasing its relevance in advanced material chemistry and nuclear science (Villiers, Thuéry, & Ephritikhine, 2004).
Environmental and Analytical Applications
In the field of environmental science and analytical chemistry, this compound derivatives have been synthesized for the preconcentration and determination of heavy metals in food samples, exemplified by the novel functionalized silica, Si-DIO, used to determine Pb(II) in milk. This application underscores its role in food safety and environmental monitoring (da Silva et al., 2015).
Agricultural and Pest Control
This compound is also investigated in the field of agriculture and pest control. For instance, a study explored the preventive effects of a spray containing 1,2-octanediol against head louse infestation, indicating its potential use in public health and hygiene (Burgess et al., 2014).
Mecanismo De Acción
Safety and Hazards
3,6-Octanediol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful to aquatic life . It is recommended to avoid contact with skin, eyes, and clothing, keep away from heat and sources of ignition, avoid dust formation, do not ingest, and do not breathe vapors/dust .
Propiedades
IUPAC Name |
octane-3,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKOQWWRTRBSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(CC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885264 | |
| Record name | 3,6-Octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24434-09-1 | |
| Record name | 3,6-Octanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24434-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Octanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024434091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Octanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6-Octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1595600.png)


![2-Ethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B1595608.png)
